Quinolin-6-ylmethanamine hydrochloride
Description
Its molecular formula is C₁₀H₁₂Cl₂N₂ (dihydrochloride) with a molecular weight of 231.12 g/mol . The compound is synthesized via hydrogenation of quinolin-6-ylcarbonitrile followed by HCl treatment, yielding ~89% as a yellow solid .
Properties
IUPAC Name |
quinolin-6-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLZKVGMOFRAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-6-ylmethanamine hydrochloride typically involves the functionalization of the quinoline ring. One common method is the reduction of quinoline-6-carboxaldehyde using a suitable reducing agent such as sodium borohydride, followed by the reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
- Solvent: Methanol or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Quinolin-6-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides in the presence of a base.
Major Products:
- Oxidation products: Quinolin-6-ylnitroso or quinolin-6-ylnitro derivatives.
- Reduction products: Tetrahydroquinoline derivatives.
- Substitution products: Various amides, ureas, and other functionalized derivatives.
Scientific Research Applications
Quinolin-6-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer, antimicrobial, and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinolin-6-ylmethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by:
Binding to specific molecular targets: Such as enzymes, receptors, or nucleic acids, thereby modulating their activity.
Inhibiting key biological pathways: For example, inhibiting the synthesis of nucleic acids or proteins in microbial or cancer cells.
Inducing cellular responses: Such as apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Positional Isomers and Heterocyclic Variants
Quinolin-2-ylmethanamine Hydrochloride
- Structure: Methanamine group at the 2-position of quinoline.
- Synthesis : Similar hydrogenation route, yielding dihydrochloride (CAS: 18004-62-1) .
(Quinolin-7-yl)methanamine Hydrochloride
- Structure : Methanamine group at the 7-position.
- Synthesis: Not explicitly described, but analogous synthetic pathways are inferred .
- Comparison : Positional differences may influence steric interactions in molecular binding or crystallization behavior.
6-Aminoquinoline Hydrochloride (Quinolin-6-amine hydrochloride)
Quinoxalin-6-ylmethanamine Hydrochloride
Aromatic and Functional Group Analogs
Naphthalen-2-ylmethanamine Hydrochloride
- Structure: Methanamine group on naphthalene (non-heterocyclic).
- Synthesis : 89% yield via hydrogenation of 2-naphthonitrile .
Methyl 4-(Aminomethyl)benzoate Hydrochloride
- Structure : Benzoate ester with methanamine substituent.
- Key Difference: The ester group introduces polarity and pH-dependent hydrolysis susceptibility, contrasting with the stable quinoline backbone .
Physicochemical and Spectroscopic Data
Molecular Properties
Biological Activity
Quinolin-6-ylmethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and recent research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is derived from quinoline, a bicyclic compound known for its wide range of biological activities. The amine group in this compound allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of bioactive derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Target Binding : The compound binds to specific molecular targets such as enzymes and receptors, modulating their activity. This action is critical in inhibiting key biological pathways involved in disease progression.
- Inhibition of Nucleic Acid Synthesis : It has been shown to inhibit the synthesis of nucleic acids in microbial and cancer cells, making it a potential candidate for anticancer and antimicrobial therapies.
- Induction of Apoptosis : this compound can induce programmed cell death in cancer cells, enhancing its therapeutic potential against tumors.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
- In vitro Studies : A series of quinoline derivatives were tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 10 µM to 28 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | PC-3 | 28 |
| 4e | MDA-MB-231 | 10 |
| 6BrCaQ | MDA-MB-231 | 5–50 |
These findings suggest that this compound and its derivatives could serve as effective agents in cancer treatment.
Antiviral Activity
Quinoline analogues have also demonstrated antiviral properties. For example, compounds derived from quinoline were evaluated for their efficacy against enterovirus D68 (EV-D68), showing potent antiviral activity with improved water solubility when formulated as hydrochloride salts .
Case Studies
- Study on Hsp90 Inhibition : A study focused on quinoline-based compounds identified a derivative that significantly inhibited Hsp90 client proteins in breast cancer cell lines. This compound not only reduced cell viability but also stabilized heat shock proteins without triggering the heat shock response .
- Antiproliferative Activity Against Various Cancers : Another study assessed the growth-inhibitory potency of quinoline derivatives across multiple cancer types. The results revealed that some compounds led to over 90% inhibition in specific cell lines, indicating their potential for broad-spectrum anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
